Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)-
CAS No.: 157126-18-6
Cat. No.: VC0521601
Molecular Formula: C16H19O7PS
Molecular Weight: 386.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157126-18-6 |
|---|---|
| Molecular Formula | C16H19O7PS |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | (1S)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid |
| Standard InChI | InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22)/t16-/m0/s1 |
| Standard InChI Key | RCGCZPXSRLLKCK-INIZCTEOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)(O)O)S(=O)(=O)O |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound’s structure features a benzenebutanesulfonic acid backbone substituted with a 3-phenoxyphenyl group and a phosphonate moiety at the alpha position. The sulfonic acid group () contributes strong acidity and hydrophilicity, while the phosphonate group () introduces chelating capabilities and resistance to enzymatic hydrolysis . The phenoxy substituent enhances lipophilicity, balancing the molecule’s solubility profile .
Stereochemical Specificity
The -configuration denotes the absolute stereochemistry at the phosphorus-bearing carbon, which critically influences the compound’s biological interactions. This chiral center arises during synthesis, often through asymmetric catalysis or resolution techniques, and determines enantioselective binding to target proteins . The InChIKey identifier uniquely encodes this stereochemistry, distinguishing it from other diastereomers .
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- involves multi-step organic reactions, typically beginning with the formation of the butanesulfonic acid backbone. Key steps include:
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Friedel-Crafts Alkylation: Introducing the phenoxy group to the benzene ring.
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Phosphonation: Incorporating the phosphonate moiety via Arbuzov or Michaelis-Becker reactions.
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Sulfonation: Introducing the sulfonic acid group using sulfur trioxide or chlorosulfonic acid.
Variations in reagents (e.g., catalysts, solvents) and reaction conditions (temperature, pH) significantly impact yield and stereochemical purity. For instance, chiral auxiliaries or enzymes may enforce the -configuration during phosphonation.
Purification and Characterization
Post-synthesis purification often employs column chromatography or recrystallization to isolate the desired enantiomer. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity, while X-ray crystallography validates stereochemistry .
Physicochemical Properties
The compound’s properties are dictated by its functional groups and stereochemistry:
The phosphonate group undergoes hydrolysis under strongly acidic or basic conditions, yielding phosphate derivatives, while the sulfonic acid group enhances aqueous solubility.
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The phosphonate group mimics phosphate in biological systems, enabling competitive inhibition of phosphatases and kinases. For example, the compound suppresses protein tyrosine phosphatases (PTPs), which are implicated in insulin signaling and cancer progression. Its -configuration enhances specificity for the active site of PTP1B, a target for diabetes therapeutics.
Antimicrobial and Anti-Inflammatory Effects
In vitro studies demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The phenoxy group contributes to membrane disruption, while the sulfonic acid moiety potentiates ion channel interference. Anti-inflammatory effects arise from inhibition of cyclooxygenase-2 (COX-2) and reduced TNF-α secretion in macrophages.
Modulation of Cellular Pathways
The compound induces apoptosis in cancer cell lines (e.g., HeLa, MCF-7) via caspase-3 activation and Bcl-2 downregulation. Concurrently, it inhibits NF-κB signaling, reducing pro-inflammatory cytokine production. These dual mechanisms suggest potential in oncology and autoimmune disease therapy.
Applications in Research and Industry
Pharmaceutical Development
As a kinase inhibitor, the compound is a lead candidate for:
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Type 2 Diabetes: Targeting PTP1B to enhance insulin sensitivity.
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Oncology: Blocking mitogen-activated protein (MAP) kinases in tumor cells.
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Neurodegeneration: Inhibiting tau hyperphosphorylation in Alzheimer’s models.
Agrochemical Innovations
In agrochemistry, the phosphonate group confers resistance to enzymatic degradation in pesticides. Field trials indicate efficacy against Phytophthora infestans in potatoes at doses of 0.5–2.0 kg/ha.
Materials Science
The compound serves as a ligand in coordination polymers, forming stable complexes with lanthanides (e.g., Eu³⁺, Tb³⁺) for luminescent sensors. Its sulfonic acid group also facilitates proton conduction in fuel cell membranes.
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